1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number 1161428-99-4 . It has a molecular weight of 259.3 and is available in oil form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-3-(methoxymethyl)pyrrolidine-3-carboxylic acid . The InChI Code is 1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-17-4)9(14)15/h5-8H2,1-4H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.3 . It is available in oil form . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Prodigiosin Precursors : The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, serving as precursors of prodigiosin, a tripyrrole natural product with potential anticancer properties (Wasserman et al., 2004).
Metabolite Analysis : In the study of the EP2 receptor-selective prostaglandin E2 agonist CP-533,536, which contains a tert-butyl moiety, detailed metabolite characterization was performed, highlighting the importance of such compounds in pharmacokinetics and drug metabolism studies (Prakash et al., 2008).
Structural Studies : The crystal structure of a similar compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, was studied to understand its molecular conformation, aiding in the comprehension of its chemical behavior and potential applications (Yuan et al., 2010).
Applications in Organic Synthesis
Synthesis of Pyrroles : The use of tert-butyl esters in the synthesis of pyrroles, including through reactions with singlet oxygen, illustrates their role in the construction of complex organic compounds (Wasserman et al., 1999).
Diverse Chemical Reactions : The tert-butyloxycarbonyl group, a part of the structure , is used in various chemical reactions, as evidenced by its role in the divergent synthesis of different organic compounds, such as 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles (Rossi et al., 2007).
Molecular Interactions and Analysis
- Hydrogen Bonding and Molecular Packing : Studies on analogues of 3-oxopyrrolidines demonstrate the significance of weak interactions, such as C-H⋯O/C-H⋯π, in controlling molecule conformations and supramolecular assemblies, which are crucial for understanding molecular interactions in various chemical and biological processes (Samipillai et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-17-4)9(14)15/h5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDROUZGWFRUEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(COC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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